6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride
CAS No.: 2098022-37-6
Cat. No.: VC3423043
Molecular Formula: C6H10ClF2N
Molecular Weight: 169.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098022-37-6 |
|---|---|
| Molecular Formula | C6H10ClF2N |
| Molecular Weight | 169.6 g/mol |
| IUPAC Name | 6,6-difluorobicyclo[3.1.0]hexan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H9F2N.ClH/c7-6(8)3-1-2-4(9)5(3)6;/h3-5H,1-2,9H2;1H |
| Standard InChI Key | ZREPCCQVORWBOK-UHFFFAOYSA-N |
| SMILES | C1CC(C2C1C2(F)F)N.Cl |
| Canonical SMILES | C1CC(C2C1C2(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Properties
| Property | Value |
|---|---|
| CAS Number | 2098022-37-6 |
| Molecular Formula | C₆H₁₀ClF₂N |
| Molecular Weight | 169.6 g/mol |
| SMILES | C1CC(C2C1C2(F)F)N.Cl |
| InChIKey | ZREPCCQVORWBOK-UHFFFAOYSA-N |
The compound consists of a bicyclo[3.1.0]hexane core with two fluorine atoms at the 6-position and a primary amine group at the 2-position. The hydrochloride salt enhances stability and solubility in polar solvents .
Structural Features
The bicyclo[3.1.0]hexane scaffold combines a five-membered ring (three carbons in one bridge) and a two-membered bridge (one carbon). This conformationally restricted structure imposes steric and electronic constraints, influencing reactivity and biological interactions. The fluorine atoms at the 6-position introduce electron-withdrawing effects, modulating hydrogen-bonding capacity and lipophilicity .
Synthesis and Manufacturing
Challenges and Innovations
Traditional methods often suffer from poor scalability and low functional diversity. Convergent strategies using bromomethyl intermediates improve efficiency, enabling the synthesis of 2-mono- and 2,2-bifunctionalized derivatives in multigram quantities (up to 0.47 kg) .
Physical and Chemical Properties
Physical Characteristics
| Property | Observation |
|---|---|
| Solubility | High in polar solvents (e.g., water, DMSO) due to hydrochloride form. |
| Stability | Stable under inert atmospheres (e.g., N₂ or Ar) at room temperature. |
| Melting Point | Not explicitly reported; typical for hydrochloride salts (100–200°C). |
Reactivity
The primary amine group participates in:
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Nucleophilic Substitutions: Alkylation or acylation to introduce additional functionality.
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Salt Metathesis: Exchange with other anions (e.g., sulfate) to alter solubility.
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Hydrogen Bonding: Stabilizes interactions with biological targets (e.g., enzymes, receptors) .
Research Applications
Pharmaceutical Intermediates
The compound serves as a building block for:
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Antidepressants: Bicyclic amines with fluorinated substituents exhibit serotonin/norepinephrine reuptake inhibition.
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Neuroprotective Agents: Structural rigidity may enhance blood-brain barrier penetration.
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Enzyme Inhibitors: Fluorine’s electron-withdrawing effects improve binding affinity to catalytic sites .
Organic Synthesis
Its utility includes:
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Ring-Opening Reactions: Access to linear or fused cyclic systems.
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Cross-Coupling: Palladium-catalyzed reactions to introduce aryl or alkenyl groups.
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Spirocyclic Derivatives: Precursor to spiro[3.3]heptane scaffolds, which mimic gem-difluorocycloalkanes .
| Risk | Precaution |
|---|---|
| Toxicity | Harmful if swallowed; may cause respiratory irritation. |
| Skin/Eye Contact | Causes irritation; prolonged exposure may lead to burns. |
| Environmental Impact | Avoid release into waterways; use appropriate waste disposal. |
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